molecular formula C18H14Cl2N4S2 B2385406 1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine CAS No. 863001-13-2

1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine

Cat. No.: B2385406
CAS No.: 863001-13-2
M. Wt: 421.36
InChI Key: PKWKTHNYYGIAPJ-UHFFFAOYSA-N
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Description

1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine is a chemical compound that belongs to the class of benzothiazole derivatives It is characterized by the presence of two 6-chlorobenzo[d]thiazol-2-yl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine typically involves the coupling of substituted 2-amino benzothiazoles with piperazine derivatives. One common method includes the following steps :

    Starting Materials: Substituted 2-amino benzothiazoles and piperazine derivatives.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as cesium carbonate (CsCO₃), and a solvent like dioxane. The mixture is heated to around 105°C for several hours.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzothiazole rings can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation can produce oxidized forms of the compound.

Scientific Research Applications

1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential anti-inflammatory and antimicrobial properties. It has shown activity against certain bacterial strains and inflammation pathways.

    Materials Science: Due to its unique structure, the compound can be used in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, make it a valuable tool for studying biochemical pathways.

Mechanism of Action

The mechanism of action of 1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine involves its interaction with specific molecular targets. For instance, in anti-inflammatory applications, the compound may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(6-chlorobenzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine is unique due to its dual benzothiazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable candidate for various applications.

Properties

IUPAC Name

6-chloro-2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4S2/c19-11-1-3-13-15(9-11)25-17(21-13)23-5-7-24(8-6-23)18-22-14-4-2-12(20)10-16(14)26-18/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWKTHNYYGIAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C4=NC5=C(S4)C=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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